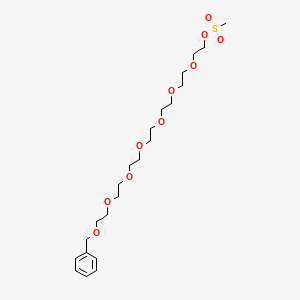

![molecular formula C19H26N2O4S B11936120 2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)

2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gemopatrilat is an experimental drug that acts as a vasopeptidase inhibitor. It inhibits both angiotensin-converting enzyme and neutral endopeptidase, making it a dual inhibitor. This compound was developed for its potential use in treating cardiovascular diseases, particularly hypertension and heart failure .

Méthodes De Préparation

The synthesis of gemopatrilat involves several steps. The starting material, (S)-6-hydroxy-2-phthalimidohexanoic acid, is converted to its benzyl ester using benzyl bromide and cesium carbonate. This intermediate undergoes Swern oxidation to form an aldehyde, which is then reacted with methyltitanium trichloride to produce a secondary alcohol. Another Swern oxidation yields a ketone, which is further reacted with methyltitanium trichloride to introduce a methyl group, forming a tertiary alcohol. This compound is then treated with trimethylsilyl azide and boron trifluoride etherate to form an azide. Palladium-catalyzed hydrogenation reduces the azide to an amine and removes the benzyl ester. The resulting amino acid undergoes cyclization to form an azepinone. The phthaloyl protecting group is removed, and the amine is protected as a tert-butyl carbamate. Alkylation at the lactam nitrogen with ethyl bromoacetate, followed by deprotection, yields the final compound .

Analyse Des Réactions Chimiques

Gemopatrilat undergoes several types of chemical reactions:

Oxidation: Swern oxidation is used to convert alcohols to aldehydes and ketones.

Reduction: Palladium-catalyzed hydrogenation reduces azides to amines.

Substitution: Alkylation reactions introduce various functional groups.

Cyclization: Formation of azepinone rings through cyclization reactions.

Common reagents used in these reactions include methyltitanium trichloride, trimethylsilyl azide, boron trifluoride etherate, and palladium catalysts. Major products formed include secondary and tertiary alcohols, azides, amines, and azepinones .

Applications De Recherche Scientifique

Gemopatrilat has been extensively studied for its potential therapeutic applications. It has shown promise in treating cardiovascular diseases by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to vasodilation, reduced blood pressure, and improved cardiac function. Research has also explored its effects on renal function and its potential use in treating nephrotic syndrome .

Mécanisme D'action

Gemopatrilat exerts its effects by inhibiting angiotensin-converting enzyme and neutral endopeptidase. Angiotensin-converting enzyme inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Neutral endopeptidase inhibition increases the levels of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis. This dual mechanism results in reduced blood pressure and improved cardiac function .

Comparaison Avec Des Composés Similaires

Gemopatrilat is similar to other vasopeptidase inhibitors such as omapatrilat and sacubitril. gemopatrilat’s dual inhibition of angiotensin-converting enzyme and neutral endopeptidase makes it unique. Omapatrilat also inhibits both enzymes but was not approved due to safety concerns related to angioedema. Sacubitril, on the other hand, is used in combination with valsartan to treat heart failure.

Propriétés

Formule moléculaire |

C19H26N2O4S |

|---|---|

Poids moléculaire |

378.5 g/mol |

Nom IUPAC |

2-[(6S)-2,2-dimethyl-7-oxo-6-[(3-phenyl-2-sulfanylpropanoyl)amino]azepan-1-yl]acetic acid |

InChI |

InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15?/m0/s1 |

Clé InChI |

YRSVDSQRGBYVIY-MLCCFXAWSA-N |

SMILES isomérique |

CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |

SMILES canonique |

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)

![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11936042.png)

![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)

![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)

![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)

![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)

![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)